Cas no 83133-17-9 (4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone)

4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone structure
83133-17-9 structure
Produktname:4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone
CAS-Nr.:83133-17-9
MF:C19H18O8
MW:374.341426372528
CID:836845
PubChem ID:16681753

4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-Hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-4H-chromen-4-one
    • 4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone
    • 5-Hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one (ACI)
    • 5,4′-Dihydroxy-6,7,3′,5′-tetramethoxyflavone
    • ACon1_000425
    • CHEMBL1524286
    • NCGC00169092-01
    • 83133-17-9
    • LMPK12111272
    • SMR000440715
    • BRD-K82024797-001-01-1
    • 5-hydroxy-2-(4-hydroxy-3,5-dimethoxy-phenyl)-6,7-dimethoxy-chromen-4-one
    • FS-9079
    • HMS2271N03
    • MLS000863593
    • AKOS022184619
    • 5,4'-di-hydroxy 6,7,3',5'-tetramethoxy flavone
    • 5,4'-Dihidroxy-6,7,3',5'-tetramethoxyflavone
    • MEGxp0_001427
    • 5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one
    • 5-Hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one
    • [ "" ]
    • Inchi: 1S/C19H18O8/c1-23-13-5-9(6-14(24-2)17(13)21)11-7-10(20)16-12(27-11)8-15(25-3)19(26-4)18(16)22/h5-8,21-22H,1-4H3
    • InChI-Schlüssel: XEHLDSAKZSXOFK-UHFFFAOYSA-N
    • Lächelt: O=C1C2C(=CC(=C(C=2O)OC)OC)OC(C2C=C(OC)C(O)=C(OC)C=2)=C1

Berechnete Eigenschaften

  • Genaue Masse: 374.10016753g/mol
  • Monoisotopenmasse: 374.10016753g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 27
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 550
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topologische Polaroberfläche: 104Ų

Experimentelle Eigenschaften

  • Farbe/Form: Gelbes Pulver
  • Dichte: 1.4±0.1 g/cm3
  • Siedepunkt: 610.4±55.0 °C at 760 mmHg
  • Flammpunkt: 220.6±25.0 °C
  • Dampfdruck: 0.0±1.8 mmHg at 25°C

4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone Sicherheitsinformationen

4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A449041747-5mg
4',5-Dihydroxy-3',5',6,7-Tetramethoxyflavone
83133-17-9 95%
5mg
$700.40 2023-08-31
A2B Chem LLC
AH54287-5mg
4',5-Dihydroxy-3',5',6,7-Tetramethoxyflavone
83133-17-9
5mg
$660.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1087605-5mg
5,4'-Dihydroxy-6,7,3',5'-tetramethoxyflavone
83133-17-9 98%
5mg
¥3908.00 2024-07-28

4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Acetonitrile ;  80 °C
Referenz
Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives
Su, Liang; et al, Natural Product Research, 2022, 36(16), 4070-4075

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ;  110 °C
1.2 Reagents: Acetic acid ,  Boron trifluoride etherate ;  heated
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  heated
2.2 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
3.1 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
4.1 Reagents: Aluminum chloride Solvents: Acetonitrile ;  80 °C
Referenz
Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives
Su, Liang; et al, Natural Product Research, 2022, 36(16), 4070-4075

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
2.1 Reagents: Aluminum chloride Solvents: Acetonitrile ;  80 °C
Referenz
Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives
Su, Liang; et al, Natural Product Research, 2022, 36(16), 4070-4075

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Potassium iodide ,  Iodine (I2-) Solvents: Water ;  rt
1.2 Reagents: Sodium hydroxide ,  Copper sulfate Solvents: Water ;  reflux
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  110 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  heated
2.2 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
3.1 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
4.1 Reagents: Aluminum chloride Solvents: Acetonitrile ;  80 °C
Referenz
Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives
Su, Liang; et al, Natural Product Research, 2022, 36(16), 4070-4075

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  heated
1.2 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
2.1 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
3.1 Reagents: Aluminum chloride Solvents: Acetonitrile ;  80 °C
Referenz
Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives
Su, Liang; et al, Natural Product Research, 2022, 36(16), 4070-4075

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
2.1 Reagents: Aluminum chloride Solvents: Acetonitrile ;  80 °C
Referenz
Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives
Su, Liang; et al, Natural Product Research, 2022, 36(16), 4070-4075

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  heated
1.2 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
2.1 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
3.1 Reagents: Aluminum chloride Solvents: Acetonitrile ;  80 °C
Referenz
Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives
Su, Liang; et al, Natural Product Research, 2022, 36(16), 4070-4075

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  rt
2.1 Reagents: Sodium acetate ;  110 °C
2.2 Reagents: Acetic acid ,  Boron trifluoride etherate ;  heated
3.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  heated
3.2 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
4.1 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
5.1 Reagents: Aluminum chloride Solvents: Acetonitrile ;  80 °C
Referenz
Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives
Su, Liang; et al, Natural Product Research, 2022, 36(16), 4070-4075

4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone Raw materials

4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:83133-17-9)4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone
TBW00677
Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung